N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-4-18-6-12-23-22(14-18)25(28-20-9-7-19(26)8-10-20)24(15-27-23)31(29,30)21-11-5-16(2)17(3)13-21/h5-15H,4H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKAKENRSCXPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the quinoline core using sulfonyl chlorides in the presence of a base such as pyridine.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the nitro or sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k)
4-Azido-2,3-Bis(4-Methoxyphenyl)quinoline (3l)
- Structure : Features azide and dual 4-methoxyphenyl groups.
- Relevance: Demonstrates the versatility of quinoline scaffolds in accommodating diverse functional groups, though azides are less stable than sulfonamides .
Pharmacologically Active Analogues
BD 1008 and BD 1047
- Structure : Sigma receptor ligands with dichlorophenyl and piperidine/amine moieties .
- The target compound’s 4-chlorophenyl group may similarly enhance affinity for hydrophobic binding pockets.
Physicochemical and Pharmacokinetic Properties
Key Findings : The target compound’s higher molecular weight and logP compared to 4k suggest reduced aqueous solubility but improved membrane permeability. The 3,4-dimethylbenzenesulfonyl group may confer resistance to oxidative metabolism compared to methoxy groups .
Biological Activity
N-(4-Chlorophenyl)-3-(3,4-dimethylbenzenesulfonyl)-6-ethylquinolin-4-amine is a complex organic compound that belongs to the quinoline derivative class. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is with a molecular weight of 381.83 g/mol. The synthesis typically involves multi-step organic reactions, which require precise control over conditions such as temperature and solvent choice to ensure high yields and purity.
Synthesis Pathway
- Starting Materials : The synthesis begins with 4-chloroaniline and 3,4-dimethylbenzenesulfonyl chloride.
- Reaction Steps :
- Formation of the sulfonamide.
- Cyclization to form the quinoline structure.
- Ethylation at the appropriate position.
The detailed reaction conditions and catalysts used in these steps are critical for optimizing the synthesis.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. A study on related compounds demonstrated that certain quinoline derivatives showed potent antitumor effects against various cancer cell lines, including breast and leukemia cells. The mean GI50 values for these compounds ranged from 7.24 µM to 14.12 µM, indicating strong efficacy compared to standard treatments like 5-Fluorouracil (5-FU), which had a GI50 of 22.60 µM .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that quinoline derivatives can trigger apoptotic pathways in cancer cells.
Data Table: Biological Activity Overview
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | GI50: 7.24 - 14.12 µM | |
| Antimicrobial | Broad-spectrum activity | |
| Mechanism | Kinase inhibition & apoptosis |
Case Study 1: Antitumor Efficacy
A study evaluated a series of quinoline derivatives for their antitumor activity against breast cancer cell lines. The results indicated that modifications at specific positions on the quinoline ring significantly enhanced potency, suggesting that this compound could be optimized for better efficacy.
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with established chemotherapeutics. The findings revealed enhanced cytotoxicity when used in combination with agents like cisplatin, indicating potential for improved treatment regimens.
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-3-(3,4-dimethylbenzenesulfonyl)-6-ethylquinolin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including sulfonylation, nucleophilic substitution, and cyclization. For example:
- Sulfonylation : Reacting the quinoline core with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in anhydrous THF) at 0–5°C to minimize side reactions .
- Substitution : Introducing the 4-chlorophenyl group via nucleophilic aromatic substitution, requiring catalytic Pd or Cu to enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Yield optimization hinges on temperature control and stoichiometric ratios of reagents .
Q. How can crystallographic techniques like SHELX refine the compound’s molecular structure?
Single-crystal X-ray diffraction (SC-XRD) paired with SHELX programs resolves bond angles, torsional strain, and sulfonyl group orientation:
- Data Collection : High-resolution data (≤1.0 Å) at synchrotron facilities improve accuracy.
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. Twinning or disorder in the ethylquinoline moiety may require SHELXD for phase correction .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : H/C NMR identifies regiochemistry (e.g., sulfonyl vs. ethyl group positioning). Aromatic protons appear as doublets in δ 7.2–8.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 495.12) and detects fragmentation patterns, such as sulfonyl group loss (-156 Da) .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) be established for this compound compared to quinoline analogs?
- Systematic Substitution : Synthesize derivatives with modified sulfonyl (e.g., methoxy vs. methyl) or chlorophenyl groups. Compare bioactivity in enzyme inhibition assays (e.g., IC for kinase targets) .
- Computational Docking : Use Schrödinger Suite or AutoDock to map interactions between the sulfonyl group and hydrophobic pockets of CDK5/p25, a target implicated in neurodegenerative diseases .
Q. What methodologies resolve discrepancies in reported biological activity data?
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Compare data across studies using tools like Prism, adjusting for differences in cell lines (e.g., HeLa vs. HEK293) or assay protocols (fluorescence vs. radiometric) .
Q. How does the sulfonyl group influence pharmacokinetics and metabolic stability?
- Solubility : LogP measurements (shake-flask method) show the sulfonyl group reduces lipophilicity (LogP ~3.2 vs. ~4.5 for non-sulfonyl analogs), enhancing aqueous solubility .
- Metabolism : Liver microsome assays (human/rat) identify oxidative metabolites via LC-MS. The sulfonyl group resists CYP3A4-mediated degradation, improving half-life .
Q. What computational models predict binding affinity to macromolecular targets?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess stability of the quinoline core in topoisomerase I’s active site .
- Free Energy Perturbation (FEP) : Quantify energy changes when substituting the 4-chlorophenyl group with fluorophenyl, correlating with experimental IC shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
